3'-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine
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Overview
Description
3’-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine is an organic compound characterized by the presence of methoxy and trifluoromethoxy groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine typically involves a multi-step process:
Formation of 4’-Trifluoromethoxy-biphenyl-3-yl ether: This step involves the reaction of trifluoromethyl, biphenyl phenol, and benzyl bromide to form the ether compound.
Amination: The ether compound is then reacted with ammonia to produce 4’-trifluoromethoxy-biphenyl-3-ylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3’-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3’-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
- 4’-Trifluoromethoxy-biphenyl-3-ylamine
- 3-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-ylboronic acid
- 3-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-ol
Comparison:
- Uniqueness: 3’-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical and biological properties.
- Chemical Properties: Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications .
This detailed overview provides a comprehensive understanding of 3’-Methoxy-4-trifluoromethoxy-biphenyl-2-ylamine, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-10-4-2-3-9(7-10)12-6-5-11(8-13(12)18)20-14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUVAUYRJCRWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=C(C=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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